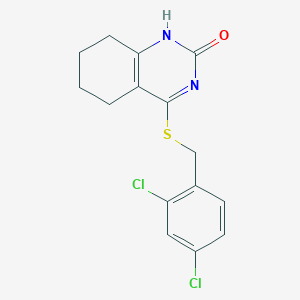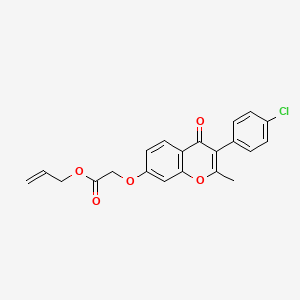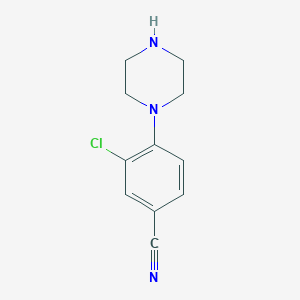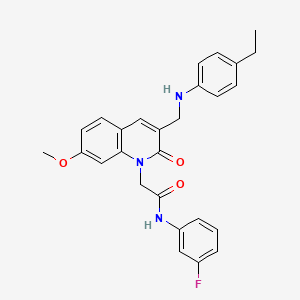
4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a tetrahydroquinazoline derivative that has been synthesized and studied for its biological activity.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound’s structural features make it a potential candidate for antimicrobial applications. Researchers have explored its effectiveness against bacteria, fungi, and viruses. Preliminary studies suggest that it may inhibit microbial growth by disrupting cell membranes or interfering with essential metabolic pathways .
Antiviral Potential
Given the ongoing global health challenges, investigating antiviral agents remains crucial. This compound has shown promise in inhibiting certain viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV. Its mechanism of action likely involves interfering with viral replication or entry into host cells .
Bioremediation and Environmental Cleanup
Researchers have explored the compound’s potential for bioremediation. It can serve as a substrate for microbial degradation pathways, aiding in the removal of environmental pollutants. Understanding its metabolism and enzymatic reactions provides insights into how bacteria adapt to synthetic compounds in their surroundings .
Biological Degradation Pathways
This compound’s degradation pathways have been a subject of intense study. Researchers have identified enzymes involved in its breakdown, shedding light on microbial adaptation mechanisms. For instance, Rieske family non-heme dioxygenases initiate the metabolism of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene, leading to the formation of chlorocatechols and subsequent entry into the TCA cycle .
Mecanismo De Acción
Target of Action
It is structurally related to 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Based on its structural similarity to 2,4-dichlorobenzyl alcohol, it may also exhibit antiseptic properties . Antiseptics work by disrupting the cell membranes of bacteria and viruses, inhibiting their growth and replication.
Propiedades
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-10-6-5-9(12(17)7-10)8-21-14-11-3-1-2-4-13(11)18-15(20)19-14/h5-7H,1-4,8H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADAMWGTRIUAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)




![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)




